8-Tert-butyl-3-fluoro-2-hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tert-butyl-3-fluoro-2-hydroxyquinoline is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tert-butyl group at the 8th position, a fluorine atom at the 3rd position, and a hydroxyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline can be achieved through various synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with tert-butyl bromide in the presence of a base, followed by fluorination at the 3rd position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve the use of an organic solvent like dichloromethane and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Tert-butyl-3-fluoro-2-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Tert-butyl-3-fluoro-2-hydroxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2nd position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorine atom at the 3rd position can increase the compound’s lipophilicity, facilitating its penetration through cell membranes. The tert-butyl group at the 8th position can provide steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the tert-butyl and fluorine substituents, making it less lipophilic and potentially less biologically active.
3-Fluoro-8-hydroxyquinoline: Similar to 8-Tert-butyl-3-fluoro-2-hydroxyquinoline but lacks the tert-butyl group, which may affect its steric properties and reactivity.
8-Tert-butyl-2-hydroxyquinoline: Lacks the fluorine atom, which may reduce its lipophilicity and biological activity.
Uniqueness
This compound is unique due to the combination of the tert-butyl, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
CAS No. |
518070-27-4 |
---|---|
Molecular Formula |
C13H14FNO |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
8-tert-butyl-3-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)9-6-4-5-8-7-10(14)12(16)15-11(8)9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
OITVDLGHQNMTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.